molecular formula C21H26N2O6S2 B2583268 4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-24-7

4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2583268
CAS No.: 898408-24-7
M. Wt: 466.57
InChI Key: HGZIZQUMYCDKBF-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a chemical compound featuring a unique spirocyclic structure, which is of significant interest in medicinal chemistry and drug discovery. Compounds based on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold have demonstrated a range of promising biological activities in scientific research. Notably, structurally similar sulfonyl-substituted derivatives have been investigated for their potent antiproliferative effects against various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and cervical cancer (HeLa), with some analogues exhibiting activity at nanomolar concentrations . The spirocyclic core is also a key structure in the development of central nervous system (CNS) targeting agents . Research shows that 1-oxa-8-azaspiro[4.5]decane derivatives can be designed as high-affinity ligands for sigma-1 receptors in the brain, making them candidate molecules for neuroimaging and the study of neurological disorders . Additionally, this class of compounds has been explored for other therapeutic areas, such as muscarinic receptor agonism for central cholinergic activity and as alpha-adrenergic receptor antagonists for investigating cardiovascular function . The presence of dual sulfonamide groups in this specific compound may further enhance its potential for target binding and modulation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a building block or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and the synthesis of novel bioactive molecules.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-8-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S2/c1-17-3-7-19(8-4-17)30(24,25)22-13-11-21(12-14-22)23(15-16-29-21)31(26,27)20-9-5-18(28-2)6-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZIZQUMYCDKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the successful synthesis of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets in cells. The sulfonyl groups can form strong interactions with proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes, such as cell division, which is crucial for its anticancer activity . The compound’s unique structure also allows it to interact with multiple pathways, enhancing its overall efficacy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight* Reported Applications Reference
4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane 1-oxa-4,8-diazaspiro[4.5]decane 4-(4-methoxyphenyl)sulfonyl; 8-tosyl ~532 g/mol Drug discovery (hypothetical) This work
G499-0278: 8-(4-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 1-oxa-4,8-diazaspiro[4.5]decane 8-(4-bromobenzoyl); 4-(4-fluoro-3-methylbenzenesulfonyl) ~606 g/mol Screening library (kinase assays)
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane 1-oxa-4-azaspiro[4.5]decane 4-(dichloroacetyl) ~248 g/mol Agrochemical (herbicide safener)
7,9-Bis-(4-methoxyphenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa-8-azaspiro[4.5]decane 7,9-bis(4-methoxyphenyl); 6-methyl ~442 g/mol Synthetic intermediate
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-diazaspiro[4.5]decane-2,4-dione 8-phenyl; 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl) ~522 g/mol Pharmacological studies (CNS targets)

*Molecular weights estimated based on substituents.

Functional Group Impact

  • Sulfonyl vs. In contrast, 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14) uses a piperazine-propyl chain and a dione moiety, favoring hydrogen bonding and CNS penetration .
  • Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound may improve solubility compared to the 4-fluoro-3-methylbenzenesulfonyl group in G499-0278, which is more lipophilic and electron-withdrawing .

Research Findings and Implications

  • Bioactivity Trends : Sulfonyl-substituted spirocycles (e.g., the target compound and G499-0278) show higher metabolic stability than carbonyl analogs due to reduced oxidative susceptibility.
  • Structural Optimization : highlights commercial availability of diverse spirocyclic intermediates (e.g., 1-Boc-1,7-diazaspiro[4.5]decane), underscoring their versatility in lead optimization .

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